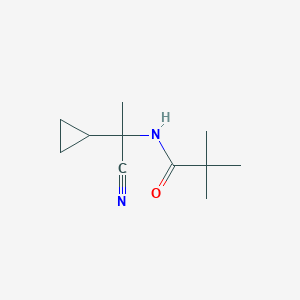

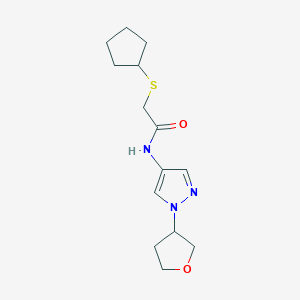

N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of these compounds varies. For instance, “N-(1-Cyano-1-cyclopropylethyl)-N 2-(2-cyclohexyl-1-hydroxy-2-propanyl)glycinamide” has a molecular formula of C17H29N3O2 .Chemical Reactions Analysis

The chemical reactions involving these compounds are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Direct Cyanation of Heteroarenes

Researchers have developed methods for the direct cyanation of heteroarenes, such as indoles and benzofurans, using N,N-dimethylformamide (DMF) as both the solvent and the reagent. This process is facilitated through palladium-catalyzed C-H functionalization, indicating an innovative approach for preparing aryl nitriles. Such methodologies underscore the versatility of using DMF in synthesizing compounds that may involve N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide or similar structures (Ding & Jiao, 2011).

Combined Source of "CN" for Cyanation

Another significant application involves the use of DMF and ammonia as a combined source for the "CN" unit in palladium-catalyzed cyanation of aryl C-H bonds. This protocol highlights the potential for efficiently introducing the cyano group into organic molecules, offering a pathway for creating compounds that may relate to the chemical structure of interest (Kim & Chang, 2010).

Transformation of Herbicides in Soil

Research into the transformation of herbicides in soil has provided insights into how compounds such as N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide undergo various reactions, leading to products through cyclization and hydrolysis processes. Although not directly mentioning N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide, such studies contribute to understanding the environmental fate and transformation of structurally similar amides in agricultural contexts (Yih, Swithenbank, & McRae, 1970).

Synthetic Pathways for Imidazole-Amine Ligands

The development of synthetic pathways for creating imidazole-amine ligands, involving reagents like N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, illustrates the compound's role in synthesizing ligands with variable second coordination spheres. This research application is crucial for the fields of coordination chemistry and catalysis, providing a foundation for future studies on related compounds (Cheruzel et al., 2011).

Mécanisme D'action

The mechanism of action of these compounds is not explicitly mentioned in the search results.

Safety and Hazards

Propriétés

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-10(2,3)9(14)13-11(4,7-12)8-5-6-8/h8H,5-6H2,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYZCHGIASMKMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(C)(C#N)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyano-1-cyclopropylethyl)-2,2-dimethylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

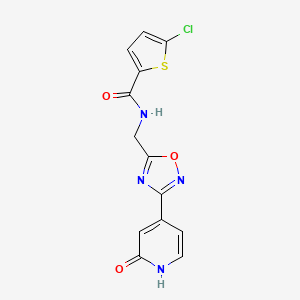

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2731769.png)

![N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine](/img/structure/B2731772.png)

![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2731773.png)

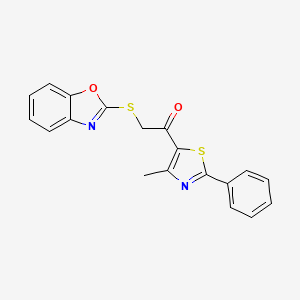

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2731776.png)

![2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2731778.png)

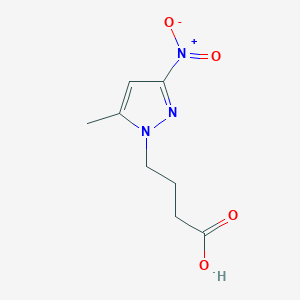

![2-cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B2731785.png)